molecular formula C11H11N3O2 B13610378 methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate

methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate

Cat. No.: B13610378
M. Wt: 217.22 g/mol
InChI Key: WRUSYDRVBLXDTL-UHFFFAOYSA-N
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Description

Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the triazole family This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate can be synthesized through various methods. One common approach involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . Another method includes the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification .

Industrial Production Methods

Industrial production of this compound often employs microwave-assisted synthesis. This method involves the reaction of triazole carboxylates with amines under neutral conditions, using toluene as a solvent. The use of microwave energy significantly reduces reaction times and enhances yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted triazole derivatives.

Mechanism of Action

The mechanism of action of methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical properties and enhances its potential applications in various fields. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 4-benzyl-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)10-13-12-8-14(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

WRUSYDRVBLXDTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=CN1CC2=CC=CC=C2

Origin of Product

United States

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